Cas no 2205896-56-4 (tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate)

tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate
- EN300-1872868
- 2205896-56-4
-
- インチ: 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-7-16-13(10-17)11-5-4-6-12(9-11)18(20)21/h4-6,9,13,16H,7-8,10H2,1-3H3
- InChIKey: HSCWFGPRLWNRCG-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2C=CC=C(C=2)[N+](=O)[O-])C1)=O
計算された属性
- せいみつぶんしりょう: 307.15320616g/mol
- どういたいしつりょう: 307.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 87.4Ų
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872868-0.5g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1872868-10.0g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1872868-2.5g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1872868-0.05g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1872868-5.0g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1872868-0.1g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1872868-0.25g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1872868-1.0g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1872868-1g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1872868-10g |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate |
2205896-56-4 | 10g |
$5774.0 | 2023-09-18 |
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylateに関する追加情報
Exploring the Properties and Applications of tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate (CAS No. 2205896-56-4)
In the realm of organic chemistry and pharmaceutical research, tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate (CAS No. 2205896-56-4) has garnered significant attention due to its unique structural features and potential applications. This compound, often referred to in abbreviated forms such as 3-nitrophenyl piperazine derivative or Boc-protected nitrophenylpiperazine, serves as a versatile intermediate in synthetic chemistry. Its molecular framework combines a piperazine ring with a 3-nitrophenyl group and a tert-butyloxycarbonyl (Boc) protecting group, making it a valuable building block for drug discovery and material science.
The tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate structure is particularly notable for its role in modulating biological activity. Researchers have explored its utility in designing central nervous system (CNS) targeting compounds, given the piperazine moiety's prevalence in neurotransmitters and receptor ligands. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted its potential, with databases like PubChem and Reaxys frequently indexing its physicochemical properties. Users searching for "piperazine derivatives in drug design" or "Boc-protected amine applications" will find this compound highly relevant to their queries.
From a synthetic perspective, CAS 2205896-56-4 exemplifies the importance of nitroaromatic intermediates in multi-step organic reactions. The 3-nitrophenyl group offers opportunities for further functionalization, such as reduction to aniline derivatives or participation in nucleophilic aromatic substitution. These transformations align with current industry demands for sustainable synthetic routes and atom-efficient methodologies, topics frequently discussed in green chemistry forums and patent literature.
The compound's crystalline properties and solubility profiles have also been subjects of study, particularly for formulation scientists investigating bioavailability enhancement. Its logP value and hydrogen bonding capacity make it a candidate for optimizing drug-like properties, a hot topic in medicinal chemistry optimization circles. Searches for "piperazine solubility modifiers" or "nitrophenyl pharmacokinetics" often intersect with discussions about this molecule.
In material science, the tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate framework has been explored for its potential in polymeric materials and coordination chemistry. The nitro group's electron-withdrawing characteristics and the piperazine ring's conformational flexibility enable unique interactions in supramolecular assemblies. This aligns with growing interest in smart materials and molecular electronics, where researchers frequently investigate nitroaromatic electron acceptors.
Analytical characterization of CAS 2205896-56-4 typically involves advanced techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy—methods commonly searched by quality control professionals. The compound's chromatographic behavior and spectral fingerprints are well-documented, supporting its identification in complex matrices. Recent publications have also discussed its stability under various pH conditions, addressing another frequent user query about "piperazine derivative storage requirements".
As the pharmaceutical industry increasingly focuses on targeted drug delivery and precision medicine, derivatives of tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate continue to show promise. Its structural features allow for the development of prodrug systems and enzyme-responsive moieties, areas gaining traction in bioconjugate chemistry. These applications respond to popular search trends around "controlled release technologies" and "biocompatible scaffolds" in therapeutic development.
The safety profile of 2205896-56-4 has been examined through standard in silico toxicity prediction models, with particular attention to its metabolic pathways. While not classified as hazardous, proper handling protocols for nitro-containing compounds remain important—a point emphasized in safety data sheets and laboratory guidelines frequently accessed by synthetic chemists.
Looking ahead, tert-butyl 3-(3-nitrophenyl)piperazine-1-carboxylate maintains its relevance as both a research tool and a stepping stone for novel chemical entities. Its intersection with trending topics like fragment-based drug discovery, covalent inhibitor design, and heterocyclic diversity-oriented synthesis ensures continued interest from both academic and industrial research communities worldwide.
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